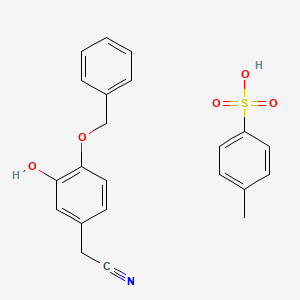
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is an intermediate in the synthesis of various pyridone derivatives, which are used as cardiotonics. The compound is characterized by its yellow solid appearance and solubility in dichloromethane and ethyl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride . The reaction conditions typically include the use of solvents such as dichloromethane or ethyl acetate and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The compound is often produced in bulk quantities and stored under refrigeration to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and dimethylformamide (DMF) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pyridone derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the synthesis of biologically active molecules, including those with potential therapeutic effects.
Medicine: Pyridone derivatives synthesized from this compound have cardiotonic properties and are investigated for their potential use in treating heart conditions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one involves its role as an intermediate in the synthesis of biologically active molecules. These molecules may interact with specific molecular targets and pathways, such as enzymes or receptors, to exert their effects. For example, pyridone derivatives synthesized from this compound may act on cardiac muscle cells to enhance their contractility.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-propanone: A similar compound with a different substitution pattern on the propanone backbone.
3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Another related compound with a hydroxyl and nitrophenyl group.
Uniqueness
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of pyridone derivatives with cardiotonic properties. Its solubility in dichloromethane and ethyl acetate also distinguishes it from other similar compounds.
Properties
CAS No. |
98293-78-8 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1,1-dimethoxy-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-8-3-5-11-6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
WYIDOHXEGVTEEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC1=CC=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)



![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)



![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)


![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)

![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
